molecular formula C4H10OS2 B1293525 2-Mercaptoethyl ether CAS No. 2150-02-9

2-Mercaptoethyl ether

Cat. No.: B1293525
CAS No.: 2150-02-9
M. Wt: 138.3 g/mol
InChI Key: CNDCQWGRLNGNNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercaptoethyl ether, also known as 2,2’-oxydiethanethiol, is an organic compound with the molecular formula C4H10OS2. It is characterized by the presence of two thiol groups (-SH) connected by an ethereal oxygen atom. This compound is known for its distinctive sulfur odor and is used in various chemical applications due to its unique properties .

Mechanism of Action

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Mercaptoethyl ether is currently lacking in the literature . These properties would have a significant impact on the bioavailability of the compound, influencing its therapeutic potential and safety profile.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mercaptoethyl ether can be synthesized through the reaction of ethylene oxide with hydrogen sulfide in the presence of a base. The reaction proceeds as follows:

C2H4O+H2SHSCH2CH2OH\text{C}_2\text{H}_4\text{O} + \text{H}_2\text{S} \rightarrow \text{HSCH}_2\text{CH}_2\text{OH} C2​H4​O+H2​S→HSCH2​CH2​OH

The intermediate product, 2-mercaptoethanol, is then reacted with another equivalent of hydrogen sulfide to form this compound:

HSCH2CH2OH+H2SHSCH2CH2SCH2CH2SH\text{HSCH}_2\text{CH}_2\text{OH} + \text{H}_2\text{S} \rightarrow \text{HSCH}_2\text{CH}_2\text{SCH}_2\text{CH}_2\text{SH} HSCH2​CH2​OH+H2​S→HSCH2​CH2​SCH2​CH2​SH

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic reaction of ethylene oxide with hydrogen sulfide under controlled temperature and pressure conditions. The process involves the use of a catalyst such as sodium hydroxide to facilitate the reaction and improve yield .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form disulfides. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or iodine.

2 HSCH2CH2SCH2CH2SH+H2O2HSCH2CH2S-SCH2CH2SH+H2O\text{2 HSCH}_2\text{CH}_2\text{SCH}_2\text{CH}_2\text{SH} + \text{H}_2\text{O}_2 \rightarrow \text{HSCH}_2\text{CH}_2\text{S-SCH}_2\text{CH}_2\text{SH} + \text{H}_2\text{O} 2 HSCH2​CH2​SCH2​CH2​SH+H2​O2​→HSCH2​CH2​S-SCH2​CH2​SH+H2​O

    Reduction: The compound can be reduced back to its thiol form using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.

HSCH2CH2S-SCH2CH2SH+DTT2 HSCH2CH2SCH2CH2SH\text{HSCH}_2\text{CH}_2\text{S-SCH}_2\text{CH}_2\text{SH} + \text{DTT} \rightarrow \text{2 HSCH}_2\text{CH}_2\text{SCH}_2\text{CH}_2\text{SH} HSCH2​CH2​S-SCH2​CH2​SH+DTT→2 HSCH2​CH2​SCH2​CH2​SH

    Substitution: this compound can participate in nucleophilic substitution reactions where the thiol groups act as nucleophiles, reacting with alkyl halides to form thioethers.

HSCH2CH2SCH2CH2SH+R-XHSCH2CH2S-R+HX\text{HSCH}_2\text{CH}_2\text{SCH}_2\text{CH}_2\text{SH} + \text{R-X} \rightarrow \text{HSCH}_2\text{CH}_2\text{S-R} + \text{HX} HSCH2​CH2​SCH2​CH2​SH+R-X→HSCH2​CH2​S-R+HX

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, iodine
  • Reducing agents: Dithiothreitol, tris(2-carboxyethyl)phosphine
  • Alkyl halides for substitution reactions

Major Products Formed:

  • Disulfides from oxidation
  • Thiols from reduction
  • Thioethers from substitution reactions

Scientific Research Applications

2-Mercaptoethyl ether has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds. Its thiol groups make it a valuable reagent in organic synthesis.

    Biology: The compound is used in the study of protein structures and functions. Thiol groups can form disulfide bonds, which are crucial in protein folding and stability.

    Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs that target thiol-containing enzymes.

    Industry: It is used as a stabilizer in the production of polymers and as a corrosion inhibitor in metalworking fluids.

Comparison with Similar Compounds

    Ethanethiol: Similar to 2-mercaptoethyl ether but contains only one thiol group.

    1,2-Ethanedithiol: Contains two thiol groups but lacks the ethereal oxygen atom.

    Bis(2-mercaptoethyl) sulfide: Similar structure but with a sulfur atom instead of an oxygen atom connecting the two thiol groups.

Uniqueness of this compound: this compound is unique due to the presence of both thiol groups and an ethereal oxygen atom. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. The ethereal oxygen atom also imparts different physical and chemical properties, such as solubility and reactivity, making it a versatile compound in various applications .

Properties

IUPAC Name

2-(2-sulfanylethoxy)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10OS2/c6-3-1-5-2-4-7/h6-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDCQWGRLNGNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)OCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062206
Record name Ethanethiol, 2,2'-oxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2150-02-9
Record name 2-Mercaptoethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2150-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Oxybisethanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Mercaptoethyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51020
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Mercaptoethyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6751
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanethiol, 2,2'-oxybis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanethiol, 2,2'-oxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-oxydiethanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.747
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2'-OXYBISETHANETHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO2W9LA7NA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Mercaptoethyl ether
Reactant of Route 2
Reactant of Route 2
2-Mercaptoethyl ether
Reactant of Route 3
2-Mercaptoethyl ether
Reactant of Route 4
2-Mercaptoethyl ether
Reactant of Route 5
2-Mercaptoethyl ether
Reactant of Route 6
2-Mercaptoethyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.